2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide
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Overview
Description
NSC704342 is an inhibitor of HCV NS3/4A proteinase.
Scientific Research Applications
Chemical Synthesis and Modifications
Research has been conducted on the synthesis and chemical modification of compounds similar to 2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide. These studies include the synthesis of novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine derivatives and their application in medicinal chemistry (Banda et al., 2016). Additionally, methods for the phenylation of imidazo[4,5-b]pyridines, which could be relevant for the functionalization of similar compounds, have been explored (Grivas & Lindström, 1995).
Potential Medicinal Applications
Compounds structurally related to this compound have been investigated for their potential medicinal applications. For instance, the synthesis and in vitro cytotoxicity of 2-phenyl-3H-imidazo[4,5-b]pyridines against human breast adenocarcinoma cell lines have been studied, revealing significant cytotoxic activity in some derivatives (Püsküllü et al., 2015).
Biological Activity and Receptor Affinity
The affinity of imidazo[1,2-a]pyridine derivatives, which share a similar core structure with the compound , for central and mitochondrial benzodiazepine receptors has been investigated. These studies provide insight into the potential biological activity and receptor interactions of structurally related compounds (Schmitt et al., 1997).
Halogenation and Functional Group Modification
Research on the halogenation of imidazo[4,5-b]pyridin-2-one derivatives, closely related to the compound , highlights the potential for chemical modification through the introduction of halogen atoms, which can significantly alter the chemical and biological properties of these compounds (Yutilov et al., 2005).
Properties
Molecular Formula |
C38H26Cl2N10O6S4 |
---|---|
Molecular Weight |
917.8 g/mol |
IUPAC Name |
2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenylbenzamide |
InChI |
InChI=1S/C38H26Cl2N10O6S4/c39-25-19-29(31(17-23(25)35(51)43-21-9-3-1-4-10-21)59(53,54)49-37-45-27-13-7-15-41-33(27)47-37)57-58-30-20-26(40)24(36(52)44-22-11-5-2-6-12-22)18-32(30)60(55,56)50-38-46-28-14-8-16-42-34(28)48-38/h1-20H,(H,43,51)(H,44,52)(H2,41,45,47,49)(H2,42,46,48,50) |
InChI Key |
UWUVKHYTJLEFHF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)SSC3=C(C=C(C(=C3)Cl)C(=O)NC4=CC=CC=C4)S(=O)(=O)NC5=NC6=C(N5)C=CC=N6)S(=O)(=O)NC7=NC8=C(N7)C=CC=N8 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)SSC3=C(C=C(C(=C3)Cl)C(=O)NC4=CC=CC=C4)S(=O)(=O)NC5=NC6=C(N5)C=CC=N6)S(=O)(=O)NC7=NC8=C(N7)C=CC=N8 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC704342; NSC 704342; NSC-704342 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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